

The Pharmacokinetics and Bioavailability of PR-104A: A Technical Overview

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Compound of Interest

Compound Name: PR-104A

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PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its active form, **PR-104A**, is a dinitrobenzamide mustard that acts as a DNA cross-linking agent. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of **PR-104A**, drawing from preclinical and clinical studies.

Pharmacokinetic Profile of PR-104A

PR-104 is a phosphate ester "pre-prodrug" that is designed to be rapidly and systemically converted to its active alcohol form, **PR-104A**, by phosphatases in the body.^{[1][2]} This conversion is highly efficient.^[3] **PR-104A** is then further metabolized to reactive nitrogen mustard DNA cross-linking agents, primarily in hypoxic tissues found in solid tumors.^[1]

The pharmacokinetic properties of **PR-104A** have been studied in various species, including mice, rats, dogs, and humans. A two-compartment model has been used to describe the disposition of PR-104 and **PR-104A** in all four species.^[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **PR-104A** from published studies.

Table 1: Human Pharmacokinetic Parameters of **PR-104A**

Parameter	Value	Study Population	Dosing Schedule	Source
Unbound Clearance	211 L/h/70 kg	Humans	Intravenous (IV)	
Steady State Unbound Volume	105 L/70 kg	Humans	Intravenous (IV)	
C _{max} (at 675 mg/m ²)	9.91 ± 2.61 µg/mL	Solid Tumor Patients	Weekly 1-hour IV infusion	
AUC _{0-inf} (at 675 mg/m ²)	11.09 ± 3.05 µg·h/mL	Solid Tumor Patients	Weekly 1-hour IV infusion	
Mean Clearance (PR-104)	127 L/h-m ² (SD 99 L/h-m ²)	Leukemia Patients	Not specified	

Table 2: Comparative Unbound **PR-104A** Clearance Across Species

Species	Size Equivalent Unbound Clearance (relative to humans)	Source
Dogs	2.5 times faster	
Rats	0.78 times slower	
Mice	0.63 times slower	

These species-specific differences in clearance may be attributed to variations in **PR-104A** O-glucuronidation. In patients with advanced hepatocellular carcinoma, a low clearance of **PR-104A** was observed, potentially due to compromised hepatic metabolism via glucuronidation.

Bioavailability

PR-104 is administered intravenously, and therefore its bioavailability is considered to be 100%. The key aspect of its delivery is the rapid and efficient conversion to the active

metabolite, **PR-104A**. Studies have consistently shown that PR-104 is rapidly hydrolyzed in vivo to **PR-104A**.

Experimental Protocols

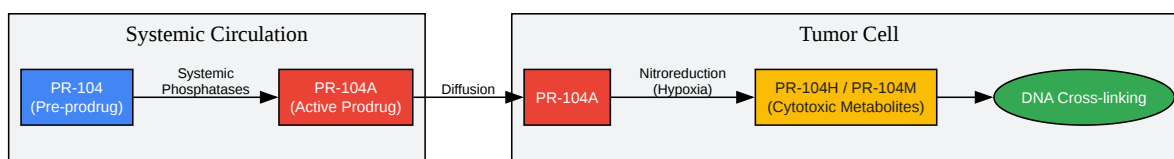
Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the general methodologies employed in the pharmacokinetic studies are described.

General Pharmacokinetic Analysis Protocol:

- **Drug Administration:** PR-104 is administered as a 1-hour intravenous infusion to patients.
- **Sample Collection:** Plasma samples are collected at various time points following administration.
- **Bioanalysis:** Plasma concentrations of PR-104, **PR-104A**, and its metabolites (PR-104H, PR-104M, and PR-104G) are determined using liquid chromatography-mass spectrometry (LC-MS).
- **Pharmacokinetic Modeling:** A compartmental model, typically a two-compartment model, is used to fit the plasma concentration-time data and estimate pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

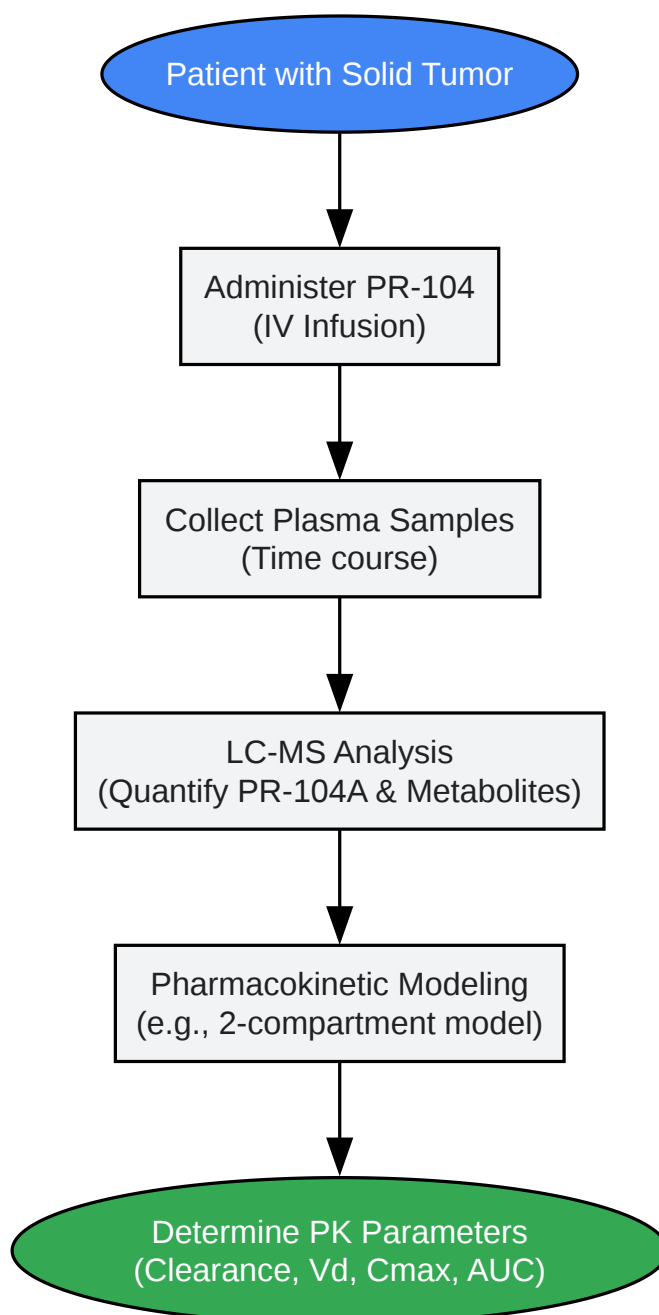
The mechanism of action of **PR-104A** involves its metabolic activation to cytotoxic agents. This process is central to its therapeutic effect and is depicted in the following diagrams.



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Caption: Metabolic activation pathway of PR-104 to its cytotoxic form, **PR-104A**, and subsequent activation in hypoxic tumor cells.

Under hypoxic conditions, **PR-104A** is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine (PR-104M) DNA cross-linking agents. An alternative, oxygen-independent activation pathway exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme.



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